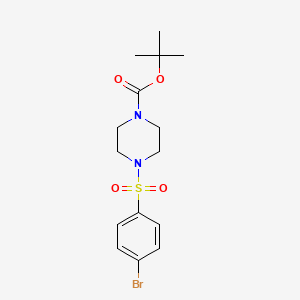

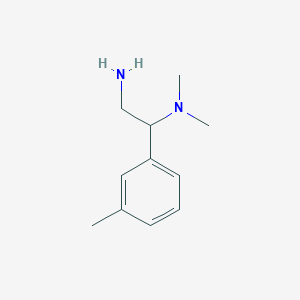

![molecular formula C12H8BrN3 B1284478 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine CAS No. 904814-72-8](/img/structure/B1284478.png)

3-Bromo-2-phenylimidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

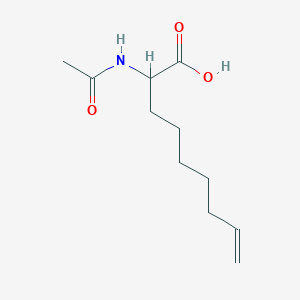

The compound 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyrimidine, which is a heterocyclic aromatic organic compound. This compound is part of a broader class of chemicals that have been studied for various biological activities and applications in medicinal chemistry. The presence of a bromine atom and a phenyl group on the imidazo[1,2-a]pyrimidine scaffold suggests potential for further chemical modifications and exploration of biological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, the synthesis of imidazo[1,2-a]pyrimidine derivatives was achieved by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, such as bromine, leading to the formation of bromo-substituted derivatives . Another study reported the synthesis of 3-aminoimidazo[1,2-a]pyridines using an ionic liquid, which could be related to the synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine . Although the exact synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined, providing insights into the molecular conformation and interatomic distances . This information is valuable for understanding the molecular structure of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine, as it may exhibit similar structural characteristics.

Chemical Reactions Analysis

The reactivity of bromo-substituted pyrimidines has been explored in several studies. For instance, a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate was used for the sequential functionalization of a pyrazolo[1,5-a]pyrimidine scaffold . This indicates that the bromo group in such compounds can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, which could be relevant for the chemical reactions involving 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyrimidines are influenced by the presence of the bromine atom, which can impact the compound's reactivity, solubility, and stability. For example, the introduction of a bromo group into pyrimidine nucleosides was found to enhance their biological activity against certain viruses and tumor cells . The physical properties such as solubility and melting point can be inferred from related compounds, but specific data for 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is not provided in the papers.

Scientific Research Applications

1. Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

The compound 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is used in the synthesis of various imidazo[1,2-a]pyrimidine derivatives. For instance, it can be arylated at the 3-position with aryl bromides, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). Furthermore, derivatives of imidazo[1,2-a]pyrimidine have been synthesized by reacting 2-aminopyrimidines with methyl aryl ketones and halogens (Kochergin et al., 2000).

2. In Vivo Activity on Bcr-Abl T315I Mutant

Research involving pyrazolo[3,4-d]pyrimidines, a related compound, indicates that the 4-bromo derivative showed the best activity against the Bcr-Abl T315I mutant. This derivative was synthesized and evaluated for its balance of different ADME properties and potency against T315I Bcr-Abl expressing cells (Radi et al., 2013).

3. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines

A synthesis protocol for disubstituted 3-phenylimidazo[1,2-a]pyridines leverages 2-aminopyridine and phenylacetophenones or β-tetralone. This method emphasizes commercially available substrates and a metal-free one-pot synthesis, which can be scaled up to multigram quantities (Roslan et al., 2016).

4. Anticancer and Antioxidant Activities

A study involving the synthesis of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives evaluated their anticancer and antioxidant activities. Some of these derivatives were tested for cytotoxic activity against breast cancer using the MTT assay, showing promising results (Rehan et al., 2021).

5. Corrosion Inhibition

A synthesized organic compound closely related to 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine demonstrated an inhibition effect on the corrosion of carbon steel in hydrochloric acid solution. The compound acted as a mixed type inhibitor and its adsorption was well described by the Langmuir isotherm model (Ech-chihbi et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3-Bromo-2-phenylimidazo[1,2-a]pyrimidine” and related compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological and pharmacological activities .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and target .

properties

IUPAC Name |

3-bromo-2-phenylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGMBHUSGZGHTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587677 |

Source

|

| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904814-72-8 |

Source

|

| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

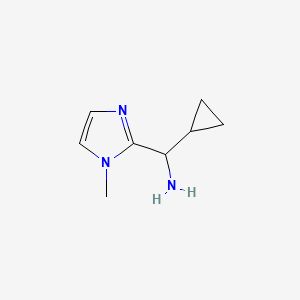

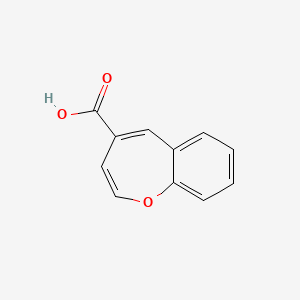

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)